molecular formula C12H15NO2 B14710798 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- CAS No. 22081-44-3

2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)-

Cat. No.: B14710798
CAS No.: 22081-44-3
M. Wt: 205.25 g/mol
InChI Key: TWCVYULRVFKQNQ-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial applications. Its unique structure, which includes a pyrrolidinone ring and a hydroxy-phenylethyl group, contributes to its diverse chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- typically involves the reaction of pyrrolidinone derivatives with phenylethyl alcohol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the product, with temperature and pressure being carefully controlled. The use of solid catalysts, such as magnesium silicate, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolidinone derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- stands out due to its unique combination of a pyrrolidinone ring and a hydroxy-phenylethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

22081-44-3

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(2-hydroxy-2-phenylethyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO2/c14-11(10-5-2-1-3-6-10)9-13-8-4-7-12(13)15/h1-3,5-6,11,14H,4,7-9H2

InChI Key

TWCVYULRVFKQNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC(C2=CC=CC=C2)O

Origin of Product

United States

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